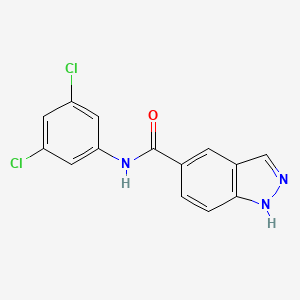
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involve several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with monoamine oxidase type B.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its ability to inhibit monoamine oxidase type B.
Industry: The compound is used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involves the inhibition of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are crucial for the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of these amines in the central nervous system and peripheral tissues, leading to potential therapeutic effects .
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide
- N-(3,5-dichlorophenyl)-1H-indazole-4-carboxamide
These compounds share a similar indazole core structure but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound contributes to its specific interaction with monoamine oxidase type B and its distinct chemical properties .
Properties
Molecular Formula |
C14H9Cl2N3O |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-4-11(16)6-12(5-10)18-14(20)8-1-2-13-9(3-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
InChI Key |
XXLZLPDHTLLSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















